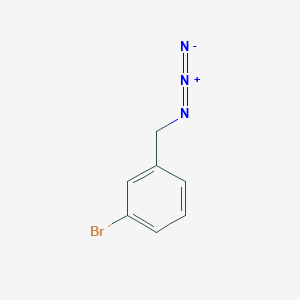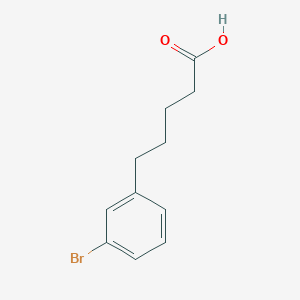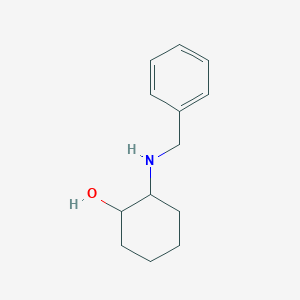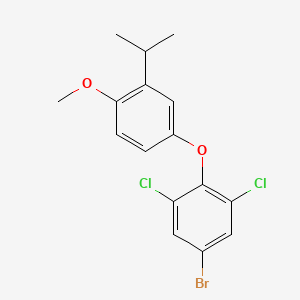
1-(Azidomethyl)-3-bromobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azidomethyl)-3-bromobenzene is an organic compound with the molecular formula C7H6BrN3 It is a derivative of benzene, where a bromine atom is substituted at the third position and an azidomethyl group is attached to the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-3-bromobenzene typically involves the bromination of benzyl azide. The process begins with the formation of benzyl azide through the reaction of benzyl chloride with sodium azide. Subsequently, the bromination of benzyl azide is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3), under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo electrophilic aromatic substitution reactions. For example, it can react with electrophiles such as nitronium ions (NO2+) to form nitro derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nitration: Formation of 1-(azidomethyl)-3-bromo-4-nitrobenzene.
Reduction: Formation of 1-(aminomethyl)-3-bromobenzene.
Oxidation: Formation of 1-(azidomethyl)-3-bromo-4-hydroxybenzene.
Scientific Research Applications
1-(Azidomethyl)-3-bromobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its azido group is particularly useful in click chemistry for the formation of triazoles.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-3-bromobenzene largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles. This reaction proceeds via a concerted mechanism involving the formation of a copper-acetylide intermediate, which then reacts with the azido group to form the triazole ring.
Comparison with Similar Compounds
Benzyl Azide: Similar structure but lacks the bromine substituent.
1-Bromo-3-methylbenzene: Similar structure but has a methyl group instead of an azidomethyl group.
1-Azidomethyl-3-chlorobenzene: Similar structure but with a chlorine substituent instead of bromine.
Uniqueness: 1-(Azidomethyl)-3-bromobenzene is unique due to the presence of both the azido and bromo groups, which confer distinct reactivity patterns. The azido group is highly reactive and useful in click chemistry, while the bromo group can participate in various substitution reactions, making this compound versatile for synthetic applications.
Properties
IUPAC Name |
1-(azidomethyl)-3-bromobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-3-1-2-6(4-7)5-10-11-9/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOCMECOGWAHFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472173 |
Source


|
| Record name | Benzene, 1-(azidomethyl)-3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126799-86-8 |
Source


|
| Record name | Benzene, 1-(azidomethyl)-3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1279614.png)





![2-Bromo-6-methylbenzo[d]thiazole](/img/structure/B1279625.png)




